1H-Perimidin-2-amine
Overview
Description
1H-Perimidin-2-amine is a fascinating class of N-heterocycles . It is a versatile scaffold that has evolved significantly in recent years due to its immense applications in life sciences, medical sciences, and industrial chemistry . It is known to interact molecularly with different proteins, form complexes with metals, and exhibit distinct behavior in various ranges of light .
Synthesis Analysis
Various novel technologies have been developed for the selective synthesis of perimidines and their conjugated derivatives . The synthesis of 1H-Perimidin-2-amine involves several steps, including oxidation, N-Alkylation, and CH-aminomethylation. These methods extend to the preparation of different bioactive and industrially applicable molecules .Molecular Structure Analysis
The molecular structure of 1H-Perimidin-2-amine is characterized by a pyrimidine ring substituted with two carbonyl groups. The molecular formula is C4H4N2O2.Chemical Reactions Analysis
The chemical reactions involving 1H-Perimidin-2-amine include oxidation, N-Alkylation, and CH-aminomethylation. These reactions lead to the formation of various derivatives of 1H-Perimidin-2-amine.Physical And Chemical Properties Analysis
1H-Perimidin-2-amine is a solid at room temperature . It has a molecular weight of 219.67 . The compound is stored in an inert atmosphere at room temperature .Scientific Research Applications
Corrosion Inhibition 1H-Perimidin-2-amine has been studied for its potential as a corrosion inhibitor for mild steel in acidic media. Research indicates that it exhibits significant inhibition performance and adsorption mechanism on steel surfaces, attributed to its large π-bond system and nitrogen-containing heterocycles (He, Mao, Ma, & Tang, 2018).
Transition Metal Complex Synthesis Transition metal complexes using 1H-Perimidin-2-amine derivatives have been synthesized, displaying antimicrobial, analgesic, and anti-inflammatory activities. These compounds show high inhibitory effects against certain bacterial strains and potent anti-inflammatory activity (Bassyouni et al., 2012).
Coordination with Rhenium 1H-Perimidin-2-amine is involved in coordination behaviors with rhenium in various oxidation states. These metal complexes were characterized using several methods, including 1H NMR and IR spectroscopy, highlighting their potential in creating novel metal-organic structures (Booysen et al., 2016).
Synthesis of Fused Perimidines The compound plays a role in the synthesis of fused perimidine derivatives, contributing to the development of complex heterocyclic structures with potential applications in materials science and pharmaceuticals (Deady & Rodemann, 1998).
Fluorescent Turn-off Chemosensor As a chemosensor, 1H-Perimidin-2-amine exhibits selective colorimetric and fluorescence “turn-off” responses, particularly towards copper ions. This property indicates its potential in environmental and analytical chemistry for detecting specific metal ions (Roy, Chakraborty, & Ghosh, 2017).
Reactions with Amines The compound reacts readily with primary and secondary amines, leading to the formation of various colored derivatives. These reactions are significant for synthesizing new molecular structures and understanding reaction mechanisms in organic chemistry (Cameron & Samuel, 1977).
Synthesis of Hybrid Molecules It is involved in the synthesis of hybrid molecules containing various heterocycles, which have shown a broad spectrum of biological properties, including antiviral and anti-tubercular activities. This highlights its role in the development of new pharmacologically active compounds (Titi et al., 2020).
Safety And Hazards
Future Directions
Perimidines, including 1H-Perimidin-2-amine, have immense applications in life sciences, medical sciences, and industrial chemistry . Their ability to interact molecularly with different proteins, form complexes with metals, and exhibit distinct behavior in various ranges of light makes them appealing and challenging for future scientists . Future research directions may include the development of novel technologies for the selective synthesis of perimidines and their conjugated derivatives .
properties
IUPAC Name |
1H-perimidin-2-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9N3/c12-11-13-8-5-1-3-7-4-2-6-9(14-11)10(7)8/h1-6H,(H3,12,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UNDUSVBXIVZGOQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C3C(=C1)NC(=NC3=CC=C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1067419 | |
Record name | 1H-Perimidin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1067419 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1H-Perimidin-2-amine | |
CAS RN |
28832-64-6 | |
Record name | 2-Aminoperimidine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=28832-64-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Aminoperimidine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028832646 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1H-Perimidin-2-amine | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 1H-Perimidin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1067419 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1H-perimidin-2-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.044.771 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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